molecular formula C13H22N2O2 B12964534 tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate

tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate

Cat. No.: B12964534
M. Wt: 238.33 g/mol
InChI Key: FEQHHCSGTCYXEC-UHFFFAOYSA-N
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Description

Tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Its structure includes a tert-butyl ester group, which can influence its reactivity and solubility properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diamine with a diester, followed by the introduction of the tert-butyl group through esterification. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrogen atoms within the tricyclic structure.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

Tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The tert-butyl ester group can also influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate
  • Tert-butyl 2,7-diazatricyclo[4.4.0.03,8]decane-2-carboxylate

Uniqueness

Tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-6-10-8-4-14-5-9(8)11(10)7-15/h8-11,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQHHCSGTCYXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C3CNCC3C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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